4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl pivalate
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl pivalate is an organic compound that features a boronate ester group and a naphthalene moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl pivalate typically involves the reaction of naphthalene derivatives with boronic acids or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl pivalate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions on the naphthalene moiety can produce various substituted naphthalenes .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl pivalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl pivalate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transesterification, oxidation, and other reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different aromatic moiety.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Similar boronate ester group but different heterocyclic moiety.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Similar boronate ester group but different functional groups.
Uniqueness
The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl pivalate lies in its combination of the boronate ester group with the naphthalene moiety, which imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C21H27BO4 |
---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H27BO4/c1-19(2,3)18(23)24-15-12-14-10-8-9-11-16(14)17(13-15)22-25-20(4,5)21(6,7)26-22/h8-13H,1-7H3 |
InChI Key |
VKLHEUPDDUDJJR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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